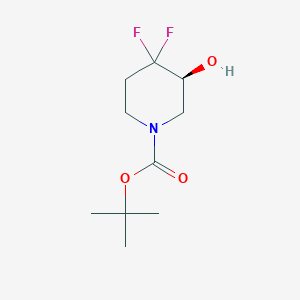

tert-butyl (3S)-4,4-difluoro-3-hydroxypiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3S)-4,4-difluoro-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-4-10(11,12)7(14)6-13/h7,14H,4-6H2,1-3H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSNGRGUQYKMEF-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC([C@H](C1)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-4,4-difluoro-3-hydroxypiperidine-1-carboxylate typically involves multiple steps:

Starting Material Preparation: The synthesis begins with the preparation of a suitable piperidine derivative

Introduction of tert-Butyl Group: The tert-butyl group is introduced via esterification, using tert-butyl chloroformate in the presence of a base such as triethylamine.

Final Product Formation: The final step involves deprotection and purification to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may utilize continuous flow reactors to enhance efficiency and scalability. Flow microreactor technology allows for precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde, depending on the reagents and conditions used.

Reduction: The compound can be reduced to remove the difluoro groups or to convert the hydroxyl group to a hydrogen atom.

Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone, while substitution of the difluoro groups can result in a variety of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (3S)-4,4-difluoro-3-hydroxypiperidine-1-carboxylate has been investigated for its role as an inhibitor of specific enzymes involved in neurodegenerative diseases. Its structure allows it to interact effectively with targets such as acetylcholinesterase and β-secretase, which are crucial in the pathology of Alzheimer's disease.

Case Study: Inhibition of Amyloid Beta Aggregation

Research indicates that compounds similar to this compound exhibit protective effects against amyloid beta-induced cytotoxicity in astrocytes. In vitro studies have shown that these compounds can reduce the production of pro-inflammatory cytokines and oxidative stress markers, suggesting potential therapeutic benefits in neurodegenerative conditions .

Synthesis of Bioactive Molecules

Due to its structural characteristics, this compound serves as a versatile building block in the synthesis of more complex bioactive molecules. It can be used in the development of drug candidates targeting various biological pathways.

Example Synthesis Pathway

A typical synthetic route involves:

- Formation of the piperidine core.

- Introduction of fluorine substituents through electrophilic fluorination.

- Functionalization at the carboxylate position to enhance biological activity.

Neuroprotective Agents

Given its ability to inhibit key enzymes involved in neuroinflammation and amyloidogenesis, this compound is being explored as a potential neuroprotective agent. Its efficacy in preclinical models shows promise for treating Alzheimer's disease and other cognitive disorders.

Antidepressant Activity

Recent studies suggest that derivatives of this compound may exhibit antidepressant-like effects in animal models. The mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which tert-butyl (3S)-4,4-difluoro-3-hydroxypiperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoro groups can enhance binding affinity and selectivity, while the hydroxyl group may participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Chemical Identity

- IUPAC Name : tert-Butyl (3S)-4,4-difluoro-3-hydroxypiperidine-1-carboxylate

- CAS Number : 1186688-52-7

- Molecular Formula: C₁₀H₁₇F₂NO₃

- Molecular Weight : 237.24 g/mol

- Purity : 97% (as per commercial specifications) .

Structural Features

This compound is a piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a hydroxyl group at the 3S position, and two fluorine atoms at the 4-position. The stereochemistry and substituent arrangement make it a chiral building block in medicinal chemistry, particularly for modulating drug solubility and metabolic stability .

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine Derivatives

The following table summarizes key analogs and their distinguishing features:

Key Structural and Functional Differences

Fluorine vs. Hydroxyl/Methyl Substitution The difluoro substitution in the target compound (4,4-F₂) enhances metabolic stability and electronegativity compared to analogs with alkyl groups (e.g., 4-CH₃ in CAS 1188264-78-9) . Hydroxyl groups (e.g., 3S-OH in the target) improve water solubility but may reduce membrane permeability relative to amino-substituted analogs (e.g., 3S-NH₂ in CAS 2055848-75-2) .

Stereochemical Considerations

- The 3S configuration in the target compound contrasts with the 3R,4S stereochemistry in CAS 1174020-44-0, which may lead to divergent biological activities due to spatial orientation differences .

Physicochemical Properties

- Polarity : Dihydroxy-substituted analogs (e.g., CAS 1208864-35-0) exhibit higher polarity than the target compound, affecting solubility and pharmacokinetics .

- Lipophilicity : Methyl-substituted derivatives (e.g., CAS 1188264-78-9) are more lipophilic, favoring blood-brain barrier penetration compared to fluorinated analogs .

Biological Activity

tert-butyl (3S)-4,4-difluoro-3-hydroxypiperidine-1-carboxylate (CAS: 1620656-08-7) is a piperidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits unique structural features that may contribute to its interactions with biological targets, making it a subject of interest in drug discovery and development.

The molecular formula of this compound is , with a molecular weight of 237.25 g/mol. Its structure includes a tert-butyl group, two fluorine atoms, and a hydroxyl group attached to the piperidine ring, which may enhance its pharmacological properties.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The presence of the hydroxyl and amino groups allows for the formation of hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The steric hindrance provided by the tert-butyl group can influence binding affinity and selectivity towards these targets .

Biological Activity and Research Findings

Recent studies have explored the compound's role in inhibiting specific proteins involved in disease pathways. Notably, it has been investigated as an inhibitor of BCL6, a transcriptional repressor implicated in various cancers. The optimization of related compounds has shown that modifications to the piperidine structure can significantly affect their potency and efficacy in vivo. For instance, certain stereoisomers demonstrated enhanced degradation of BCL6 with subnanomolar potency .

Case Studies

- In Vivo Efficacy : In one study, derivatives of piperidine were tested for their ability to degrade BCL6 in cellular models. The results indicated that specific modifications to the piperidine scaffold could lead to compounds with improved pharmacokinetic profiles and cellular activity .

- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis was conducted on various piperidine derivatives, including this compound. The findings revealed that the introduction of polar substituents could enhance solubility and decrease clearance rates in vivo, thus improving overall efficacy .

Comparative Data Table

The following table summarizes key properties and findings related to this compound compared to other related compounds:

| Compound Name | CAS Number | Molecular Weight | BCL6 IC50 (nM) | Comments |

|---|---|---|---|---|

| This compound | 1620656-08-7 | 237.25 | Not directly reported | Potential BCL6 inhibitor; further studies needed |

| CCT373566 | N/A | N/A | 0.7 | Potent degrader; optimized for in vivo use |

| CCT373567 | N/A | N/A | Similar affinity | Did not induce degradation despite affinity |

Q & A

Q. What are the optimal fluorination reagents and conditions for introducing difluoro groups into the piperidine ring during synthesis?

Fluorination at the 4,4-positions of the piperidine ring is critical for achieving the desired stereochemistry and reactivity. Reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor® are commonly used under anhydrous conditions at controlled temperatures (0–25°C). Stoichiometric ratios (1:1.2 substrate-to-fluorinating agent) and inert atmospheres (N₂/Ar) minimize side reactions. Post-reaction purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Monitoring by ¹⁹F NMR (δ -120 to -140 ppm for CF₂) confirms successful difluorination .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing stereochemical purity?

- Chiral HPLC : Use a Chiralpak® IC-3 column with hexane/isopropanol (90:10) to resolve enantiomers (retention time differences >1.5 min).

- NMR : ¹H-¹³C HSQC and ¹⁹F NMR distinguish diastereomers; coupling constants (JHF ~15–20 Hz) verify vicinal fluorine placement.

- X-ray crystallography : Resolves absolute configuration; intermolecular hydrogen bonding between hydroxyl and carbonyl groups stabilizes crystal packing .

Q. How does the tert-butyl group influence the compound’s stability under varying pH and temperature?

The tert-butyl carbamate (Boc) group enhances steric protection of the piperidine nitrogen, improving stability in acidic conditions (pH 3–6) and thermal environments (up to 80°C). Degradation studies show <5% decomposition after 24 hours at 25°C in PBS (pH 7.4), but rapid cleavage occurs in trifluoroacetic acid (TFA)/dichloromethane (1:1) within 30 minutes. Differential scanning calorimetry (DSC) reveals a melting point of 145–148°C, indicating thermal robustness .

Advanced Research Questions

Q. What strategies achieve enantioselective synthesis of the (3S)-configured hydroxyl group?

Asymmetric catalytic methods are preferred:

- Sharpless dihydroxylation : Using AD-mix-β with tert-butyl hydroperoxide (TBHP) yields the (3S,4S)-diol intermediate (ee >90%), followed by fluorination and Boc protection .

- Enzymatic resolution : Lipase B (Candida antarctica) selectively acetylates the (3R)-enantiomer, leaving the desired (3S)-isomer unreacted (ee >98%) .

- Chiral auxiliaries : Evans oxazolidinones direct stereochemistry during piperidine ring formation, with subsequent removal via hydrogenolysis .

Q. How do difluoro and hydroxyl substituents affect binding affinity to biological targets?

- Fluorine : Enhances lipophilicity (logP +0.5) and metabolic stability while participating in electrostatic interactions (e.g., C–F···H–N) with enzyme active sites.

- Hydroxyl : Facilitates hydrogen bonding with residues like Asp/Glu (ΔG ~ -2.3 kcal/mol).

- Methodologies :

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from:

- Stereochemical impurities : Validate enantiomeric excess (ee) via chiral HPLC and correlate with activity (e.g., (3S)-isomer shows 10× higher IC₅₀ than (3R)).

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use orthogonal methods (e.g., fluorescence polarization vs. radiometric assays).

- Solubility effects : Use DMSO stocks ≤0.1% to avoid aggregation; confirm solubility via dynamic light scattering (DLS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.